9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-
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Overview
Description
9,9’-Spirobi[9H-fluorene], 3,3’,6,6’-tetramethoxy- is an organic compound with the molecular formula C33H24O8. It is a derivative of spirobifluorene, characterized by the presence of four methoxy groups at the 3,3’,6,6’ positions. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene], 3,3’,6,6’-tetramethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available spirobifluorene.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 9,9’-Spirobi[9H-fluorene], 3,3’,6,6’-tetramethoxy- involves large-scale reactions in controlled environments. The process includes:
Bulk Synthesis: Utilizing large reactors to carry out the methoxylation reactions.
Automation: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[9H-fluorene], 3,3’,6,6’-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9’-Spirobi[9H-fluorene], 3,3’,6,6’-tetramethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 9,9’-Spirobi[9H-fluorene], 3,3’,6,6’-tetramethoxy- exerts its effects involves interactions with molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s electronic properties, influencing its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound valuable in diverse applications.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarboxaldehyde, 2,2’,7,7’-tetramethoxy-: This compound has aldehyde groups instead of methoxy groups, leading to different reactivity and applications.
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile, 2,2’,7,7’-tetramethoxy-:
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarboxylic acid, 2,2’,7,7’-tetramethoxy-: This compound contains carboxylic acid groups, which significantly impact its solubility and reactivity.
Uniqueness
The uniqueness of 9,9’-Spirobi[9H-fluorene], 3,3’,6,6’-tetramethoxy- lies in its specific arrangement of methoxy groups, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is essential.
Properties
IUPAC Name |
3,3',6,6'-tetramethoxy-9,9'-spirobi[fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c1-30-17-5-9-25-21(13-17)22-14-18(31-2)6-10-26(22)29(25)27-11-7-19(32-3)15-23(27)24-16-20(33-4)8-12-28(24)29/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZIUZQBNZQCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)OC)C5=C(C=C(C=C5)OC)C6=C3C=CC(=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477610 |
Source
|
Record name | 9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-32-9 |
Source
|
Record name | 9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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